molecular formula C16H13FN2O3S2 B2567520 3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide CAS No. 892843-91-3

3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2567520
CAS No.: 892843-91-3
M. Wt: 364.41
InChI Key: CWNHMWZVFPTESS-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group and a benzothiazole moiety, which are linked through a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting benzenesulfonyl chloride with the amine group of the benzothiazole derivative in the presence of a base, such as triethylamine.

    Formation of the Propanamide Chain: The final step involves the coupling of the benzenesulfonyl-benzothiazole intermediate with a suitable propanamide precursor, such as 3-bromopropanamide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated benzothiazole derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: It serves as a tool compound in chemical biology to probe the function of biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)propanamide: Lacks the fluorine atom on the benzothiazole ring.

    3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide: Contains a chlorine atom instead of a fluorine atom on the benzothiazole ring.

    3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide: Contains a methyl group instead of a fluorine atom on the benzothiazole ring.

Uniqueness

The presence of the fluorine atom in 3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c17-12-7-4-8-13-15(12)19-16(23-13)18-14(20)9-10-24(21,22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNHMWZVFPTESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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